3-Methoxytetrahydro-2H-pyran-4-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxytetrahydro-2H-pyran-4-carbaldehyde can be achieved through several methods. One common approach involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions . This method enables the direct introduction of oxygen heterocycles into molecular frameworks.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Methoxytetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
3-Methoxytetrahydro-2H-pyran-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Methoxytetrahydro-2H-pyran-4-carbaldehyde exerts its effects involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the methoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Methoxytetrahydro-2H-pyran-4-carbaldehyde: Similar in structure but with different reactivity and applications.
3,4-Dihydro-2H-pyran-2-carboxaldehyde: Another related compound with distinct chemical properties and uses.
Uniqueness
3-Methoxytetrahydro-2H-pyran-4-carbaldehyde stands out due to its unique combination of reactivity and selectivity, making it a versatile tool in various scientific and industrial applications .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-methoxyoxane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-9-7-5-10-3-2-6(7)4-8/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
LXUABPLRZWUTOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1C=O |
Origin of Product |
United States |
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